Human Liver Microsome (HLM) Metabolic Stability: Compound 21 vs. TXL
In human liver microsome (HLM) assays, Tenofovir-C3-O-C15-CF3 ammonium (compound 21) exhibited a half-life (t1/2) greater than 120 minutes, which represents a ≥3-fold increase in stability compared to the comparator prodrug, TFV exalidex (TXL), which had a t1/2 of 42 minutes [1]. This stability is a direct result of the ω-CF3 terminal motif, which blocks CYP-mediated ω-oxidation, the primary metabolic pathway for TXL degradation [1].
| Evidence Dimension | Metabolic stability in human liver microsomes (HLM) |
|---|---|
| Target Compound Data | t1/2 > 120 minutes |
| Comparator Or Baseline | TFV exalidex (TXL): t1/2 = 42 minutes |
| Quantified Difference | ≥3-fold increase (≥288% improvement) |
| Conditions | In vitro human liver microsome stability assay |
Why This Matters
Superior HLM stability predicts a longer circulating half-life and greater systemic exposure of the intact prodrug in vivo, which is essential for enhancing therapeutic delivery to target cells and reducing premature, off-target conversion to TFV.
- [1] Pribut N, D'Erasmo M, Dasari M, et al. ω-Functionalized Lipid Prodrugs of HIV NtRTI Tenofovir with Enhanced Pharmacokinetic Properties. J Med Chem. 2021;64(17):12917-12937. View Source
